N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

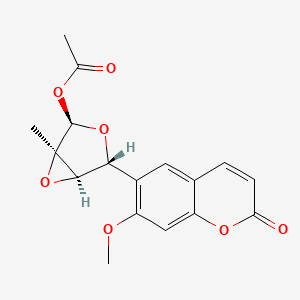

“N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is a thiol-reactive cross-linking reagent . It is used in the synthesis of various compounds such as N-(2-{3-iodobenzoyl}aminoethyl)maleimide, N-(2-{3-(tri-n-butylstannyl)benzoyl}aminoethyl)maleimide, maleimide-functionalized cymantrenyl derivatives, and maleimide-incorporated anisotropic biohybrid microparticles (maleimide-MPs) .

Molecular Structure Analysis

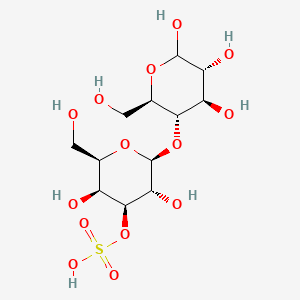

The molecular formula of “N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is C8H9F3N2O4 . The molecular weight is 254.16 .Chemical Reactions Analysis

“N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is known to react with free sulfhydryls (-SH) to form stable thioether bonds . It can also react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Physical And Chemical Properties Analysis

“N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt” is an off-white solid . It is soluble in water .科学的研究の応用

Radiosynthesis for Imaging

N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM), a thiol-specific novel prosthetic agent, was synthesized for imaging applications. This compound was used in the radiosynthesis of a tracer for positron emission tomography (PET) imaging, targeting glucagon-like peptide 1 receptor (GLP-1R) positive insulinomas. The tracer demonstrated specific targeting and comparable imaging results, indicating its potential in the diagnosis and study of insulinomas (Yue et al., 2014).

Synthesis of Polyazaheterocycles

The compound was utilized in the cyclodesamination of N-azolylformamidines, leading to the synthesis of polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments. This synthesis pathway highlights its utility in creating complex heterocyclic compounds for potential applications in pharmaceuticals and materials science (Bogza et al., 1997).

Synthesis of Glycoside Analogs

Research involving the synthesis of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and related compounds showcased the use of N-(2-Maleimidoethyl)-6-aminohexanamide, Trifluoroacetic Acid Salt in glycoscience. These glycoside analogs have potential applications in biological studies, drug discovery, and the development of therapeutic agents (Lee & Lee, 1974).

Photochemical [2+2] Cycloadditions

The compound played a role in hexafluoroisopropanol-promoted or Brønsted Acid-mediated photochemical [2+2] cycloadditions of alkynes with maleimides. This research contributes to the understanding of light-stimulated organic transformations and provides a foundation for developing novel synthetic methodologies in organic chemistry (Triandafillidi et al., 2022).

Catalysis in Synthesis

Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid, using the compound , was demonstrated as a recyclable and reusable catalyst for the synthesis of formamides. This research emphasizes its role in green chemistry by enabling high-yield synthesis under solvent-free conditions, pointing towards more environmentally friendly chemical processes (Baghbanian & Farhang, 2013).

作用機序

Target of Action

It is known that the compound is used in organic synthesis for carbonylation reactions and nucleophilic substitution reactions .

Mode of Action

The compound is used as a crosslinking agent, forming covalent bonds between polymeric precursors . It introduces maleimide functional groups to molecules, enabling subsequent bioconjugation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific molecules that are being modified. For example, in the synthesis of maleimide-functionalized heparin hydrogels, the compound enables the bioconjugation of heparin, a molecule with anticoagulant properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. The compound is a white solid and shows acidic properties when dissolved in water. It is soluble in some organic solvents like alcohols and has a certain stability under appropriate storage conditions .

特性

IUPAC Name |

6-amino-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3.C2HF3O2/c13-7-3-1-2-4-10(16)14-8-9-15-11(17)5-6-12(15)18;3-2(4,5)1(6)7/h5-6H,1-4,7-9,13H2,(H,14,16);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSUAOFMLMQGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CCCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662060 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185075-13-1 |

Source

|

| Record name | Trifluoroacetic acid--6-amino-N-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]hexanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

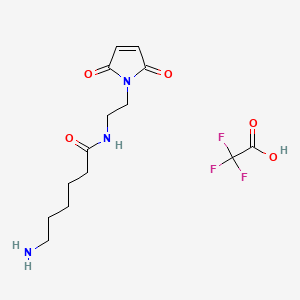

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)